Dextrorphan D-tartrate
Description
Properties
Molecular Formula |
C21H29NO7 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;(10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16?,17?;/m0./s1 |
InChI Key |
RWTWIZDKEIWLKQ-UQHHGKDMSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CN1CCC23CCCC[C@H]2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Dextrorphan D-Tartrate: Technical Guide to Sigma-1 Receptor Agonism & Dual-Target Pharmacology
[1][2]
Executive Summary
Dextrorphan D-tartrate is the tartrate salt form of dextrorphan, the primary active metabolite of the morphinan antitussive dextromethorphan (DXM).[1] While historically categorized primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, Dextrorphan exhibits significant high-affinity agonist activity at the Sigma-1 receptor (
This guide analyzes the pharmacological profile of Dextrorphan D-tartrate, specifically focusing on its utility as a
Chemical & Physical Specifications
For experimental reproducibility, the specific salt form (D-tartrate) must be accounted for in molarity calculations.[2][1] The tartrate salt significantly enhances aqueous solubility compared to the free base.[2]
| Parameter | Specification | Notes |
| Compound Name | Dextrorphan D-Tartrate | |
| CAS Number | 143-98-6 | |
| Molecular Formula | 1:1 Stoichiometry | |
| Molecular Weight | 407.46 g/mol | Free base MW: ~257.37 g/mol |
| Solubility | Water (>20 mg/mL), Ethanol | High aqueous solubility aids in vitro assays.[2][1][6][7] |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated at -20°C. |
Pharmacological Profile: The Dual-Target Challenge
Dextrorphan presents a "promiscuous" binding profile.[2][1] Unlike selective ligands (e.g., PRE-084), Dextrorphan acts on both NMDA and
Receptor Binding Affinities ( )
Data synthesized from competitive displacement assays (e.g., [3H]-(+)-pentazocine for
| Receptor Target | Affinity ( | Functional Mode | Comparative Note |
| Sigma-1 ( | 144 – 200 nM | Agonist | Slightly lower affinity than parent DXM (~100 nM).[2][1] |
| NMDA (PCP Site) | 400 – 900 nM | Antagonist | ~10x more potent NMDA blockade than DXM.[2][1] |
| Sigma-2 ( | > 4,000 nM | Low Affinity | High |
| SERT | > 1,000 nM | Weak Inhibitor | Significantly weaker than DXM.[2][1] |
Key Insight for Researchers:
While Dextrorphan is a potent NMDA antagonist, its
Mechanism of Action: Sigma-1 Chaperone Activity
The agonist activity of Dextrorphan at the
Upon binding Dextrorphan, the
Diagram 1: Dextrorphan Signaling at the MAM
This diagram illustrates the chaperone-mediated signaling pathway triggered by Dextrorphan binding.[2][1]
Figure 1: Dextrorphan-induced activation of Sigma-1R stabilizes IP3R, enhancing mitochondrial bioenergetics.[2][1]
Experimental Protocols & Validation
To rigorously validate Dextrorphan's
Protocol A: Functional Neuroprotection Assay (Glutamate Toxicity Model)
Objective: Differentiate
Step-by-Step Methodology:
-
Preparation: Plate HT-22 cells at
cells/well in 96-well plates. Cultivate for 24h. -
Pre-treatment (The Specificity Check):
-
Insult: Expose cells to 5 mM Glutamate (oxidative stress inducer in HT-22) for 24 hours.
-
Readout: Measure cell viability using MTT or CellTiter-Glo assays.
-
Interpretation:
Protocol B: Radioligand Binding (Saturation Isotherm)
Objective: Determine
-
Tissue Prep: Rat brain membranes (minus cerebellum to reduce NMDA density).[2][1]
-
Radioligand: [3H]-(+)-pentazocine (Specific
agonist).[2][1][8] -
Non-Specific Block: 10
M Haloperidol (blocks both types) or 1 M unlabeled Pentazocine.[2][1] -
Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).
-
Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine.[2][1]
Diagram 2: Validation Workflow
This flowchart guides the researcher through the decision process of verifying Sigma-1 specificity.
Figure 2: Decision tree for distinguishing Sigma-1 agonist effects from NMDA antagonism using selective antagonists.
References
-
Chou, Y. C., et al. (1999). Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan.[2][1][9] Brain Research, 821(2), 516-519.[2][1][9] Link
-
Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.[2][1] Cell, 131(3), 596-610.[2][1] Link[2][1]
-
Nguyen, L., et al. (2014). Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan.[2][1] PLoS ONE, 9(2), e89985.[2][1] Link
-
Werling, L. L., et al. (2007). Sigma-1 receptor modulation of neurotransmitter release: Mechanisms and therapeutic implications.[2][1] Handbook of Experimental Pharmacology, 178, 353-375.[2] Link
-
Shin, E. J., et al. (2005). Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma-1 receptor activation in rats.[2][1] Neurochemistry International, 46(1), 61-73.[2][1] Link
Sources
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- 2. Dextrorphan Tartrate Salt | LGC Standards [lgcstandards.com]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. Dextrorphan-d3 Tartrate - CAS - 524713-59-5 | Axios Research [axios-research.com]
- 7. DEXTRORPHAN [drugs.ncats.io]
- 8. researchgate.net [researchgate.net]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
Technical Guide: Pharmacokinetics and Elimination of Dextrorphan D-Tartrate
This guide provides a technical analysis of Dextrorphan D-tartrate, focusing on its pharmacokinetics, half-life, and elimination pathways.[1] It is structured for researchers and drug development professionals.
Chemical Identity & Physicochemical Properties
Dextrorphan D-tartrate is the tartrate salt of dextrorphan (DXO), the active O-demethylated metabolite of dextromethorphan (DXM). While DXM is a prodrug with low affinity for the NMDA receptor, Dextrorphan is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
-
Active Moiety: Dextrorphan (C17H23NO)
-
Salt Form: D-Tartrate (C4H6O6)
-
Role of Salt: The D-tartrate salt significantly enhances aqueous solubility compared to the free base.
-
Solubility: >10 mg/mL in water (Free base is sparingly soluble).
-
Dissociation: Upon dissolution in physiological media, the salt dissociates rapidly; the pharmacokinetics described herein refer to the active moiety, Dextrorphan.
-
Pharmacokinetics: Half-Life and Systemic Exposure[2]
The pharmacokinetic profile of Dextrorphan is distinct from its parent compound, Dextromethorphan.[2][3][4] Data derived from direct administration (IV/Oral) reveals the intrinsic clearance properties of the molecule, unconfounded by the rate-limiting formation step seen in DXM administration.
Elimination Half-Life ( )
| Administration Route | Subject Population | Mean Half-Life ( | Key Driver |
| Intravenous (IV) | Healthy / Stroke Patients | 1.7 – 5.4 hours | Renal clearance & rapid glucuronidation |
| Oral (Direct) | Healthy Volunteers | 3.4 – 5.6 hours | First-pass glucuronidation |
| Via Parent (DXM) | Extensive Metabolizers (EM) | Apparent 2 – 4 hours | Formation rate-limited (CYP2D6) |
| Via Parent (DXM) | Poor Metabolizers (PM) | Apparent >24 hours | Elimination blocked / Slow formation |
Technical Insight: When Dextrorphan is generated in vivo from Dextromethorphan (in EMs), its apparent half-life often mirrors the elimination half-life of the parent drug or is artificially shortened due to rapid sequential glucuronidation. The true elimination half-life of Dextrorphan, as observed in IV studies, is relatively short (~2-5 hours), driven by high intrinsic hepatic clearance.
Volume of Distribution ( )
-
Range: 300 – 650 L[5]
-
Implication: High tissue distribution consistent with its lipophilic morphinan structure. However, the glucuronide metabolite (DXO-G) is highly polar and confined largely to the plasma/extracellular water, showing limited CNS penetration.
Metabolic and Elimination Pathways[6][7]
Dextrorphan undergoes extensive Phase II metabolism, which is the rate-limiting step for its clearance in functional livers.
Glucuronidation (Major Pathway)
Over 95% of circulating Dextrorphan exists as Dextrorphan-O-glucuronide (DXO-G) .[2]
-
Enzymology: The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
-
Primary Isoform: UGT2B15 is the dominant isoform responsible for O-glucuronidation.
-
Secondary Isoforms: UGT1A4 and UGT1A9 show minor activity.
-
Clinical Relevance: Unlike CYP2D6 (which forms DXO), UGT2B15 exhibits less dramatic genetic polymorphism affecting clinical safety, though variability exists.
Renal Elimination
The kidney is the ultimate route of excretion for both the free drug and its conjugates.
-
Free Dextrorphan: Excreted unchanged in urine (<5% of dose).
-
Dextrorphan-O-glucuronide: Eliminated via glomerular filtration and active tubular secretion .
Transporter Mechanisms
Understanding the vectoral transport is critical for predicting drug-drug interactions (DDIs).
-
Hepatic Uptake: Dextrorphan (cation) acts as a substrate for OCT1 (Organic Cation Transporter 1) for entry into hepatocytes.
-
Renal Secretion:
-
Basolateral Entry: Free DXO likely utilizes OCT2 .[6] DXO-Glucuronide (anion) likely utilizes OAT1/OAT3 (Organic Anion Transporters).
-
Apical Efflux: DXO is NOT a substrate for P-glycoprotein (P-gp/MDR1), distinguishing it from many other CNS-active opioids.
-
Pathway Visualization
Figure 1: Metabolic cascade of Dextrorphan. Note the dominance of the UGT pathway followed by renal excretion.
Experimental Protocols for Quantification
For researchers characterizing Dextrorphan D-tartrate, the following protocols ensure robust data generation.
Bioanalytical Quantification (LC-MS/MS)
Objective: Quantify Dextrorphan in plasma/plasma ultrafiltrate.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL plasma.
-
Add 200 µL Acetonitrile (ACN) containing internal standard (e.g., Dextrorphan-d3).
-
Vortex (30s) and Centrifuge (14,000 rpm, 5 min, 4°C).
-
Transfer supernatant to autosampler vial.
-
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Accucore C18, 2.1 x 50 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 2.0 min.
-
-
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transition (DXO):
258.2 201.1 (Quantifier), 157.1 (Qualifier). -
MRM Transition (IS):
261.2 204.1.
-
In Vitro Metabolic Stability (Microsomal)
Objective: Determine intrinsic clearance (
-
Incubation System: Human Liver Microsomes (HLM) or Recombinant UGT2B15.
-
Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid) is required (Not NADPH, unless checking CYP back-conversion/oxidation).
-
Activator: Alamethicin (25 µg/mg protein) must be added to permeabilize the microsomal membrane, as the UGT active site is luminal.
-
Procedure:
-
Pre-incubate HLM + Alamethicin + Substrate (DXO) for 10 min on ice.
-
Initiate with UDPGA (2-5 mM) at 37°C.
-
Quench at 0, 5, 10, 20, 30, 60 min with ice-cold ACN.
-
Analyze loss of parent DXO via LC-MS/MS.
-
References
-
Safety, Tolerability, and Pharmacokinetics of the N-Methyl-d-Aspartate Antagonist Dextrorphan in Patients With Acute Stroke.
-
[Link]
-
-
Physiologically-Based Pharmacokinetic Modeling of Dextromethorphan to Investigate Interindividual Variability. Source: CPT: Pharmacometrics & Systems Pharmacology
-
[Link]
-
-
Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency. Source: Journal of Clinical Pharmacology
-
[Link]
-
-
Lack of Interaction of the NMDA Receptor Antagonists Dextromethorphan and Dextrorphan with P-Glycoprotein. Source: ResearchGate / Journal of Pharmacy and Pharmacology
-
[Link]
-
-
Simultaneous determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. Source: Journal of Mass Spectrometry
-
[Link]
-
Sources
Methodological & Application
Application Note: High-Integrity Preparation of Dextrorphan D-Tartrate Stock Solutions
Topic: Dextrorphan D-tartrate Stock Solution Preparation in DMSO Content Type: Application Note & Detailed Protocol Audience: Researchers, Pharmacologists, and Chemical Biologists
Abstract & Scope
Dextrorphan (DXO) is the primary active metabolite of dextromethorphan and acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist. In research settings, Dextrorphan is frequently utilized as the D-tartrate salt (CAS: 143-98-6) due to its enhanced stability compared to the free base. However, the tartrate moiety introduces specific solubility constraints, particularly regarding hygroscopicity and "crash-out" precipitation upon aqueous dilution.
This guide provides a standardized, field-validated protocol for preparing, storing, and diluting Dextrorphan D-tartrate (DXT) stock solutions in Dimethyl Sulfoxide (DMSO). It addresses the critical physicochemical properties necessary to maintain compound integrity during in vitro assays.
Physicochemical Profile
Before handling, verify the specific form of the compound.[1] The calculations below are based on the standard 1:1 tartrate salt.
| Parameter | Data | Notes |
| Compound Name | Dextrorphan D-tartrate | Active metabolite of Dextromethorphan |
| CAS Number | 143-98-6 | Note: Free base is 125-73-5 |
| Molecular Weight | 407.46 g/mol | 1:1 Salt stoichiometry |
| Solubility (DMSO) | ~20 mg/mL (Max) | Recommended Stock: 10 mM (~4.07 mg/mL) |
| Solubility (Aq) | ~10 mg/mL (PBS pH 7.[2][3][4]2) | pH dependent; risk of precipitation in high-salt media |
| Appearance | White to off-white solid | Crystalline powder |
| Storage (Solid) | -20°C | Protect from light; Desiccate |
Critical Considerations (The "Why" Behind the Protocol)
The Hygroscopicity Trap
DMSO is highly hygroscopic; it absorbs atmospheric water rapidly.[5] Dextrorphan tartrate solubility decreases significantly as the water content in DMSO rises.
-
Risk: Using "old" DMSO from a loosely capped bottle can lead to invisible micro-precipitates that alter effective concentration.
-
Solution: Always use Anhydrous DMSO (≥99.9%, water <0.005%) and minimize air exposure.
The "Crash-Out" Effect
When diluting a hydrophobic stock into aqueous media (e.g., DMEM or Krebs buffer), local regions of high concentration form at the injection site, causing the compound to precipitate before it can disperse.
-
Solution: Use the "Vortex-Dropwise" technique described in Protocol 2.
Filter Compatibility
If sterilization is required, do not use Cellulose Acetate (CA) filters, as DMSO degrades them.
-
Requirement: Use PTFE (Polytetrafluoroethylene) or Nylon syringe filters (0.22 µm).
Protocol 1: Preparation of 10 mM Stock Solution
Target: 10 mM Stock Solution in 1 mL anhydrous DMSO. Yield: Sufficient for ~1000 assays at 10 µM final concentration.
Reagents & Equipment[5][6][7][8]
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, stored w/ molecular sieves)
-
Amber glass vials (Borosilicate) with PTFE-lined caps
-
Analytical balance (Precision 0.01 mg)
-
Sonicator bath[5]
Step-by-Step Methodology
-
Equilibration: Remove the Dextrorphan D-tartrate vial from -20°C storage. Do not open until it reaches room temperature (approx. 30 mins).
-
Reason: Opening a cold vial causes condensation to form on the hygroscopic salt, leading to hydrolysis or weighing errors.
-
-
Weighing: Weigh 4.07 mg of Dextrorphan D-tartrate.
-
Calculation:
.
-
-
Solvent Addition: Transfer powder to a sterile amber vial. Add 1.0 mL of Anhydrous DMSO.
-
Technique: Wash down the sides of the vial to ensure all powder is submerged.
-
-
Dissolution: Vortex vigorously for 30 seconds.
-
Check: If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 30°C to prevent degradation.
-
-
Inspection: Hold the vial up to a light source. The solution must be perfectly clear.
-
Aliquoting: Dispense into 50–100 µL aliquots in sterile polypropylene microcentrifuge tubes.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles (max 3 cycles).
Visualization: Stock Preparation Workflow
Caption: Logical workflow for the preparation of Dextrorphan D-tartrate stock, emphasizing moisture control.
Protocol 2: Aqueous Dilution (The "Sandwich" Method)
Objective: Dilute 10 mM DMSO stock to 10 µM working solution (1:1000 dilution) in cell culture media without precipitation.
-
Preparation: Pre-warm the culture media (e.g., DMEM) to 37°C.
-
Intermediate Step (Optional but Recommended):
-
Prepare a 10x intermediate by diluting stock 1:100 into PBS or Media.
-
Note: If the 1:100 dilution precipitates, perform the dilution directly into the final volume using the step below.
-
-
Direct Dilution Technique:
-
Place the culture media in a vortexing tube.
-
Set vortex to medium speed .
-
While vortexing, inject the DMSO stock dropwise directly into the center of the vortex cone.
-
Why: This rapidly disperses the DMSO, preventing local concentrations from exceeding the solubility limit (the "crash-out" zone).
-
-
Final DMSO Concentration: Ensure final DMSO is
to avoid solvent toxicity in sensitive neuronal cultures.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Cloudy Stock | Water contamination in DMSO | Discard.[9] Re-make using fresh anhydrous DMSO. |
| Precipitate on Thawing | Low solubility at cold temp | Warm to 37°C for 5 mins, vortex, then sonicate. |
| Precipitate in Media | "Shock" dilution | Use the "Vortex-Dropwise" method (Protocol 2). |
| Yellowing of Stock | Oxidation / Light degradation | Discard. Store future stocks in amber vials/darkness. |
References
-
Cayman Chemical. Dextrorphan (tartrate) Product Information & Solubility Data. (Accessed 2024).
-
PubChem. Dextrorphan Tartrate Compound Summary (CID 5484438). National Library of Medicine.
-
Sigma-Aldrich (Merck). Dextrorphan tartrate salt - Physicochemical Properties.
-
Gaylord Chemical. DMSO Handling and Storage: Hygroscopicity Technical Bulletin.
Sources
- 1. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 2. Dextrorphan tartrate | C21H29NO7 | CID 5484438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. usbio.net [usbio.net]
- 8. Dextrorphan tartrate supplier | CAS No: 143-98-6 | AOBIOUS [aobious.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Dextrorphan D-Tartrate Dosing Regimen for Rat Behavioral Studies
Introduction: The Role of Dextrorphan in Behavioral Neuroscience
Dextrorphan (DX), the primary active metabolite of the widely used antitussive dextromethorphan (DM), is a compound of significant interest in neuroscience research.[1][2] Unlike its parent compound, dextrorphan is a potent, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] Its mechanism of action, which involves blocking the ion channel of the NMDA receptor, places it in a class of compounds similar to phencyclidine (PCP) and ketamine, known for their profound effects on neurotransmission, synaptic plasticity, and behavior.[2][3]
These properties make dextrorphan a valuable pharmacological tool for modeling a range of neuropsychiatric conditions and for investigating the neurobiological substrates of learning, memory, and motor control in preclinical models. Its effects are dose-dependent and can range from locomotor stimulation to impairments in spatial learning, making the selection of an appropriate dosing regimen critical for the successful execution and interpretation of rat behavioral studies.[1]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of dextrorphan's pharmacology, detailed protocols for its preparation and administration, and evidence-based dosing recommendations for various behavioral paradigms in rats.
Pharmacological Profile and Mechanism of Action
Uncompetitive NMDA Receptor Antagonism
The primary mechanism underlying dextrorphan's behavioral effects is its interaction with the NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission. The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open. Upon opening, it allows for the influx of Ca²⁺ ions, triggering downstream signaling cascades essential for synaptic plasticity processes like Long-Term Potentiation (LTP), which is a cellular correlate of learning and memory.
Dextrorphan acts as an uncompetitive antagonist , meaning it binds with high affinity to a site within the receptor's ion channel (often referred to as the PCP site) only when the channel is in an open state.[4] This binding physically occludes the channel, preventing ion flow and effectively dampening glutamatergic signaling. This "use-dependent" blockade is a key feature of its pharmacological profile.[3]
Caption: Mechanism of Dextrorphan's action at the NMDA receptor.
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of dextrorphan is essential for designing experiments, particularly for determining the optimal time window between drug administration and behavioral testing.
-
Administration Route and Absorption: The intraperitoneal (i.p.) route is most common in rat behavioral studies, as it bypasses first-pass metabolism that occurs with oral (p.o.) administration of the parent drug, dextromethorphan.[5] Following i.p. injection of dextromethorphan, peak brain concentrations of dextrorphan are observed around 60 minutes.[5] When dextrorphan is administered directly, this Tmax can be expected to be similar or slightly shorter.
-
Distribution: Dextrorphan is lipophilic and readily crosses the blood-brain barrier, achieving significant concentrations in the central nervous system.[5][6]
-
Metabolism and Elimination: The metabolism of dextrorphan can vary between different rat strains.[7] The elimination half-life (T1/2) of dextrorphan in rats after oral administration of its parent compound is approximately 11 hours.[8]
Dosing Formulation and Administration
Dose Calculation: Salt Form vs. Free Base
A critical and often overlooked step is the correct calculation of the dose. Dextrorphan is commonly supplied as a salt, such as dextrorphan D-tartrate, to improve its solubility and stability. The molecular weight of the salt form is higher than that of the active free base. All doses in the literature are reported as the free base unless explicitly stated otherwise. Therefore, a correction factor must be applied.
-
Molecular Weight of Dextrorphan (Free Base): ~257.38 g/mol
-
Molecular Weight of Dextrorphan D-tartrate: ~407.46 g/mol
-
Correction Factor (Salt/Base): 407.46 / 257.38 ≈ 1.58
To prepare a solution for a target dose of 10 mg/kg of dextrorphan free base , you must weigh out 10 mg/kg * 1.58 = 15.8 mg/kg of dextrorphan D-tartrate.
Recommended Vehicle and Preparation Protocol
Vehicle Selection: The choice of vehicle is critical for ensuring the compound is fully dissolved and delivered safely.
-
Sterile Saline (0.9% NaCl): Suitable for lower concentrations of dextrorphan salts.
-
2-hydroxypropyl-beta-cyclodextrin (CYCLO): An excellent choice for increasing the solubility of compounds like dextrorphan, especially at higher concentrations.[9] A common vehicle is a 10% w/v solution (100 mg/ml) in sterile water or saline.[9]
Protocol 1: Preparation of Dextrorphan D-tartrate Dosing Solution (10 mg/ml in Saline)
-
Calculate Required Mass: For a 10 ml solution at a final concentration of 10 mg/ml (free base), calculate the required mass of dextrorphan D-tartrate: 10 mg/ml * 10 ml * 1.58 (correction factor) = 158 mg.
-
Weigh Compound: Accurately weigh 158 mg of dextrorphan D-tartrate powder using an analytical balance.
-
Add Vehicle: Transfer the powder to a sterile 15 ml conical tube. Add approximately 8 ml of sterile 0.9% saline.
-
Solubilize: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Adjust Volume: Once fully dissolved, add sterile saline to reach a final volume of 10 ml.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the solution protected from light. Check literature for stability, but freshly prepared solutions are always recommended.
Administration Route: Intraperitoneal (IP) Injection
IP injection is the preferred route for systemic administration in many rat behavioral studies due to its reliability and rapid absorption.
Protocol 2: Intraperitoneal (IP) Injection Procedure in Rats
-
Recommended Materials:
-
Procedure:
-
Calculate Injection Volume: Based on the rat's body weight and the solution concentration. For a 300g rat and a target dose of 10 mg/kg with a 10 mg/ml solution: (10 mg/kg * 0.3 kg) / 10 mg/ml = 0.3 ml. The maximum recommended injection volume is typically 10 ml/kg.[10][11]
-
Restraint: Securely restrain the rat. The two-person technique is often preferred, with one person restraining the animal and the other performing the injection.[10][12] The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downward.
-
Identify Injection Site: The injection should be made in the lower right quadrant of the abdomen.[10][13] This location avoids the cecum (located on the left side) and the bladder.
-
Injection: Insert the needle, bevel up, at a 30-40 degree angle.[10][11] Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ.[13] If no fluid enters the syringe, depress the plunger smoothly.
-
Post-Injection: Withdraw the needle and return the rat to its home cage. Monitor the animal for any signs of distress.
-
Dosing Regimens for Rat Behavioral Studies
The optimal dose of dextrorphan is highly dependent on the specific behavioral domain being investigated. Higher doses that affect motor function can confound the results of cognitive assays. It is always recommended to conduct a dose-response study within your own laboratory and specific paradigm.
Table 1: Summary of Dextrorphan Dosing Regimens in Rat Behavioral Studies
| Dose (mg/kg, i.p.) | Behavioral Assay | Key Findings / Observed Effects | Reference(s) |
| 5 - 15 | Morris Water Maze (Spatial Learning & Memory) | 10 and 15 mg/kg impaired spatial learning acquisition. 5 mg/kg had no significant effect. Reference memory was unimpaired.[1] | [1] |
| 20 - 40 | Open Field Test (Locomotor Activity) | Dose-dependent increase in locomotion and stereotyped behaviors (swaying, turning). Moderate ataxia observed at 30-40 mg/kg.[1] | [1][4] |
| 3 - 7 | Elevated Plus Maze (Anxiety-like Behavior) | Dose-dependently increased anxiety-like behaviors (reduced time in open arms). | [14] |
| 30 | Forced Swim Test (Antidepressant-like Effects) | Acute administration significantly reduced immobility time, suggesting an antidepressant-like effect. | [15] |
| 10 - 40 | Spatial Learning (General) | Dose-dependent impairment in learning. The 40 mg/kg dose may also impair sensory-motor coordination, confounding results.[16] | [16] |
Experimental Design and Workflow
A well-designed study is crucial for obtaining reliable and interpretable data. This includes proper acclimation, habituation, control groups, and a logical experimental timeline.
Control Groups
-
Vehicle Control: This is the most critical control group. These animals receive an injection of the vehicle (e.g., saline or cyclodextrin solution) of the same volume and by the same route as the drug-treated groups. This accounts for any effects of the injection procedure, handling stress, or the vehicle itself.
-
Positive Control: In some assays, a positive control (a well-characterized drug known to produce a specific effect) can be useful to validate the sensitivity of the behavioral test. For example, using imipramine or fluoxetine in the forced swim test.[17]
Typical Experimental Workflow
The following diagram illustrates a standard workflow for an acute dosing behavioral study. The timing of drug administration relative to testing should be based on the compound's Tmax (peak concentration time), which for i.p. dextrorphan is approximately 30-60 minutes.
Caption: A typical experimental workflow for an acute dextrorphan study.
References
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Dematteis, M., et al. (1998). Dextromethorphan and dextrorphan in rats: common antitussives--different behavioural profiles. Fundamental & Clinical Pharmacology. [Link]
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Taylor, C. P., & Werling, L. L. (2025). Dextromethorphan. StatPearls. [Link]
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Wikipedia. (n.d.). Dextromethorphan. [Link]
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Chung, H., et al. (2000). PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION. Problems of Forensic Sciences, XLIII, 57–61. [Link]
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Wu, D., et al. (1995). Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Taylor & Francis Online. (n.d.). Dextrorphan – Knowledge and References. [Link]
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Tabuteau, H., et al. (2019). Dextromethorphan/Bupropion: A Novel Oral NMDA (N-methyl-d-aspartate) Receptor Antagonist with Multimodal Activity. CNS Spectrums. [Link]
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Finnegan, K. T., et al. (1992). The N-methyl-D-aspartate (NMDA) receptor antagonist, dextrorphan, prevents the neurotoxic effects of 3,4-methylenedioxymethamphetamine (MDMA) in rats. Brain Research. [Link]
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Taylor, S. B., et al. (2016). Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations. Neurotoxicology and Teratology. [Link]
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Gillaspy, T. E. (2005). The Effects of Dextromethorphan on Response Acquisition with Delayed Reinforcement. ScholarWorks at WMU. [Link]
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Bochner, F., et al. (1994). Dextromethorphan metabolism in rat: interstrain differences and the fate of individually administered oxidative metabolites. Xenobiotica. [Link]
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ResearchGate. (n.d.). A-D Dose response relationships for dextromethorphan (A and B) and dextrorphan (C, D). [Link]
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Chung, H., et al. (2000). PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION. Problems of Forensic Sciences. [Link]
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Ellis, R., & Vertes, R. P. (n.d.). Oral Presentation_Antidepressant Efficacy of Dextromethorphan in the Forced Swim. Scribd. [Link]
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Animal Care Services, UBC. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
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Stevens, E. B., & Le, H. (2003). Determination of dextromethorphan and its metabolites in rat serum by liquid-liquid extraction and liquid chromatography with fluorescence detection. Journal of Chromatography B. [Link]
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Chen, X., et al. (2012). Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic. Latin American Journal of Pharmacy. [Link]
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Queen's University. (2011). Intraperitoneal Injection in Rats. Animals in Science. [Link]
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Nguyen, L., et al. (2014). Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan. PLOS ONE. [Link]
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U.S. Food and Drug Administration. (2010). Pharmacology Review. [Link]
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ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
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UBC Animal Care Committee. (2020). Intraperitoneal Injection in the Adult Rat SOP. [Link]
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Ghasemzadeh, Z., et al. (2022). Targeting mediodorsal thalamic CB1 receptors to inhibit dextromethorphan-induced anxiety/exploratory-related behaviors in rats. Journal of Psychiatric Research. [Link]
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Carliss, R. D., et al. (2007). Oral administration of dextromethorphan does not produce neuronal vacuolation in the rat brain. NeuroToxicology. [Link]
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Ijomone, O. M., & Biose, I. J. (2019). Effects of Dextromethorphan on Depressive- and Cognitive-Associated Behaviors: A Sexually Dimorphic Study. Basic and Clinical Neuroscience. [Link]
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Nguyen, L., et al. (2014). Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan. PLOS ONE. [Link]
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Bane, A., et al. (1996). Adverse effects of dextromethorphan on the spatial learning of rats in the Morris water maze. Pharmacology Biochemistry and Behavior. [Link]
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Briggs, S. A., et al. (2016). Dextromethorphan interactions with histaminergic and serotonergic treatments to reduce nicotine self-administration in rats. Pharmacology Biochemistry and Behavior. [Link]
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Castagné, V., et al. (2025). Machine Learning-Based Model for Behavioral Analysis in Rodents: Application to the Forced Swim Test. bioRxiv. [Link]
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El-Masry, T. A., et al. (2023). Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine. Antioxidants. [Link]
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Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats. Office of Research. [Link]
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IACUC, University of Iowa. (n.d.). Forced Swim Test v.3. [Link]
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Nonclinical Formulation Group. (n.d.). Gad Vehicles Database. [Link]
- Google Patents. (2008).
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Troubleshooting & Optimization
Technical Support Center: Optimizing Dextrorphan Recovery via Protein Precipitation
Topic: Improving Dextrorphan D-tartrate recovery in biological matrices (Plasma/Serum). Audience: Bioanalytical Scientists, Method Development Chemists. Version: 2.0 (Current)
Executive Summary
Dextrorphan (DXO) is the primary active metabolite of dextromethorphan.[1] While Dextrorphan D-tartrate is the common salt form used for reference standards, the challenge in bioanalysis lies in recovering the Dextrorphan cation from the protein matrix.
Low recovery in Protein Precipitation (PPT) usually stems from three distinct failure modes:
-
Drug Entrapment: The protein pellet "locks" the drug inside during rapid denaturation.
-
pH Mismatch: Dextrorphan is a base (pKa ~9.8).[2] Improper pH leads to adsorption or poor solubility in the supernatant.
-
Matrix Effects: Often mistaken for low recovery, phospholipids suppress the ionization signal in LC-MS/MS.
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category 1: The "Low Recovery" Baseline
Q: I am using 100% Acetonitrile (ACN) at a 3:1 ratio, but my recovery is stuck at ~50-60%. Why? A: You are likely experiencing drug entrapment . Acetonitrile is a strong denaturant that causes proteins to clump rapidly. For hydrophobic basic drugs like Dextrorphan, the molecule can be physically trapped inside the precipitating protein lattice before it can diffuse into the solvent.
-
The Fix: Switch to Methanol (MeOH) or a MeOH:ACN (50:50) mix. Methanol forms a "softer" precipitate, allowing better drug release.
-
Alternative: If you must use ACN, add the solvent slowly while vortexing, rather than a bolus addition. This slows the precipitation rate, reducing entrapment.
Category 2: The pH & Salt Factor[3][4][5]
Q: Does the "D-tartrate" salt form require special handling during extraction? A: No. Once the Dextrorphan D-tartrate standard is spiked into plasma, the tartrate salt dissociates. You are extracting Dextrorphan (the base). The tartrate counter-ion washes away or remains in the aqueous phase depending on conditions. Do not optimize for the tartrate; optimize for the Dextrorphan pKa (~9.8) .
Q: My recovery varies wildly between batches. What is controlling this? A: This is likely a pH instability issue . Dextrorphan is a base. In neutral or basic conditions, it may adsorb to plasticware or glass (non-specific binding). In purely organic solvents, its solubility can be limited if not protonated.
-
The Fix: Acidify your precipitation solvent. Add 0.1% Formic Acid (FA) to your Methanol or Acetonitrile.
Category 3: Adsorption & Labware
Q: I see good recovery in the supernatant, but it drops after the evaporation/reconstitution step. Where did it go? A: It adsorbed to the wall of your container. When you evaporate the organic solvent, the water content increases. If the pH drifts neutral/basic, Dextrorphan becomes less soluble and sticks to the tube walls.
-
The Fix:
-
Use Polypropylene (PP) plates/tubes (Low-binding). Avoid standard glass.
-
Use a "Keeper" solvent : Do not evaporate to complete dryness. Leave a residual volume of DMSO or acidified water to keep the analyte in solution.
-
Part 2: Optimized Experimental Protocol
Based on physical chemistry and literature validation, this is the recommended "Gold Standard" PPT protocol for Dextrorphan.
Materials
-
Matrix: Plasma or Serum (20-50 µL).
-
Precipitant: Methanol containing 0.1% Formic Acid (to prevent entrapment and adsorption).
-
Internal Standard (IS): Dextrorphan-d3 or Levallorphan.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Aliquot | Transfer 50 µL plasma to a 96-well plate (Polypropylene). | Do not use glass tubes. |
| 2. Spike IS | Add 10 µL Internal Standard solution. | Vortex gently (5 sec) to equilibrate. |
| 3. Precipitate | Add 200 µL (4:1 ratio) of Methanol + 0.1% Formic Acid . | Do not use pure ACN. The acid is crucial for breaking protein binding. |
| 4. Mix | Vortex vigorously for 2 minutes . | Essential for maximum release from the protein matrix. |
| 5. Centrifuge | Spin at 4,000 x g (or higher) for 10 mins at 4°C. | Cold centrifugation helps pellet stability. |
| 6. Transfer | Transfer 150 µL of supernatant to a fresh plate. | Avoid disturbing the pellet. |
| 7. Analysis | Inject directly OR dilute 1:1 with water (0.1% FA). | Avoid evaporation if sensitivity allows. Dilution prevents solvent effects in LC. |
Part 3: Comparative Data & Decision Logic
Solvent Efficiency Comparison
| Precipitant Agent | Recovery (%) | Matrix Effect (ME) | Verdict |
| 100% Acetonitrile | 55 - 65% | Low (Cleaner) | Poor Recovery. High entrapment risk. |
| 100% Methanol | 80 - 85% | Moderate | Good. Softer pellet releases drug. |
| MeOH + 0.1% Formic Acid | 90 - 98% | Moderate | Optimal. Acid prevents adsorption & binding. |
| ZnSO4 / Aqueous | 60 - 70% | High | Not Recommended. Dilutes sample too much. |
Troubleshooting Logic Flow (Visualization)
The following diagram illustrates the decision pathway for diagnosing recovery failures.
Figure 1: Decision tree for isolating the root cause of low Dextrorphan recovery in protein precipitation workflows.
References
-
Eichhold, T. H., et al. (1997).[8] "Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry." Journal of Mass Spectrometry.
-
Thermo Fisher Scientific. (2012). "Fast, Reproducible LC-MS/MS Analysis of Dextromethorphan and Dextrorphan." Application Note.
-
Zhao, L., & Juck, M. (2020).[9] "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid." Agilent Technologies Application Note.
-
PubChem. (2024). "Dextrorphan - Compound Summary (pKa and Physical Properties)." National Library of Medicine.
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Validation & Comparative
A Comparative Analysis of Dissociative Effects: Dextrorphan D-tartrate vs. Ketamine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the dissociative effects of Dextrorphan D-tartrate and Ketamine. Moving beyond a simple feature list, this document synthesizes mechanistic data, pharmacological profiles, and preclinical behavioral evidence to offer a nuanced understanding of these two potent N-methyl-D-aspartate (NMDA) receptor antagonists.
Introduction: Two Distinct Paths to a Shared Target
Dextrorphan and Ketamine are both widely recognized for their ability to induce a state of dissociative anesthesia, characterized by profound analgesia, amnesia, and a sense of detachment from oneself and the environment. However, their origins, metabolic pathways, and full pharmacological profiles are markedly different.
Ketamine , a cyclohexanone derivative, was developed in the 1960s and is utilized extensively as a general anesthetic for medical and veterinary procedures.[1][2] More recently, it has gained significant attention for its rapid and robust antidepressant effects in treatment-resistant depression.[2][3] It is administered as a racemic mixture of two enantiomers, (S)-ketamine (esketamine) and (R)-ketamine (arketamine), or as the single (S)-enantiomer.[1]
Dextrorphan (DXO) , conversely, is the primary active metabolite of Dextromethorphan (DXM), a commonly available over-the-counter antitussive (cough suppressant).[4][5] The dissociative and psychoactive effects attributed to high doses of DXM are mediated principally by Dextrorphan, which is formed via O-demethylation in the liver.[4][6] Its potential as a more accessible, orally available alternative to ketamine for neuropsychiatric conditions is an area of active investigation.[7][8]
This guide will dissect the fundamental similarities and critical differences between these compounds, focusing on the mechanisms and experimental data that define their dissociative properties.
Core Mechanism of Action: NMDA Receptor Antagonism
The primary pharmacological action responsible for the dissociative effects of both Ketamine and Dextrorphan is the non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor in the central nervous system.[3][6][9]
Interaction with the NMDA Receptor Ion Channel
Both molecules function as open-channel blockers, meaning they typically require the receptor's ion channel to be opened by the binding of glutamate and a co-agonist (glycine or D-serine) before they can enter and occlude the pore.[3][10] This "use-dependent" inhibition is a hallmark of their action.[9]
-
Ketamine: Binds to a site within the channel's central vestibule, physically blocking the influx of Ca2+ and Na+ ions.[10][11] This blockade prevents neuronal depolarization and disrupts normal excitatory synaptic transmission, leading to the characteristic dissociative state. (S)-ketamine demonstrates a 3- to 4-fold greater affinity for this site than (R)-ketamine.[1]
-
Dextrorphan: Also binds within the NMDA receptor's calcium channel, producing a similar blockade.[6] However, key differences in binding kinetics and site have been identified. Studies suggest Dextrorphan has a more rapid unbinding rate from the channel compared to high-affinity ligands like Ketamine.[6] Furthermore, some evidence indicates its binding site may be shallower within the ion channel and that it may be able to bind to the closed channel state, distinguishing it from the strictly use-dependent nature of Ketamine.[12]
Downstream Signaling and the "Glutamate Surge"
The antagonism of NMDA receptors by these compounds triggers a complex cascade of downstream events. The "disinhibition hypothesis" is a leading explanation for Ketamine's rapid antidepressant effects and likely contributes to its overall psychoactive profile.[3][11]
-
Preferential Blockade: Ketamine preferentially blocks NMDA receptors located on inhibitory GABAergic interneurons.
-
Disinhibition: This blockade reduces the inhibitory tone on pyramidal neurons.
-
Glutamate Surge: The disinhibited pyramidal neurons release a surge of glutamate.
-
AMPA Receptor Activation: This excess glutamate activates another type of glutamate receptor, the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor.
-
Synaptogenesis: The activation of AMPA receptors triggers downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, which promote synaptogenesis and neuronal plasticity.[11]
While less characterized for Dextrorphan, its shared primary mechanism suggests a similar cascade of downstream effects is likely.
Figure 2: Key distinguishing features of Dextrorphan and Ketamine.
Summary and Future Research Directions
The comparison between Dextrorphan and Ketamine reveals two compounds that achieve dissociative effects through a shared primary mechanism but possess fundamentally different pharmacological and pharmacokinetic identities.
Key Distinctions:
-
Origin and Metabolism: Dextrorphan is an active metabolite, with its formation and plasma concentration critically dependent on the activity of the polymorphic CYP2D6 enzyme. [4][13]Ketamine is a parent drug metabolized by different enzymes into its own active metabolite, norketamine. [14]This metabolic difference is paramount for predicting inter-individual variability and drug-drug interactions.
-
Pharmacological Breadth: While both interact with multiple targets, Dextrorphan's high affinity for the sigma-1 receptor is a defining characteristic that may significantly shape its overall neuropharmacological profile. [6][15]* Kinetics and Potency: Ketamine is generally characterized as a higher-affinity, slower-unblocking NMDA antagonist, which may contribute to its more profound dissociative effects. [6]Dextrorphan's faster off-rate could potentially translate to a more favorable tolerability profile. [6]* Therapeutic Profile: Ketamine is a proven, rapid-acting antidepressant for severe cases, but its administration requires clinical supervision due to intense psychotomimetic effects and abuse potential. [8]The development of Dextromethorphan in combination with a CYP2D6 inhibitor (e.g., bupropion) aims to harness the therapeutic potential of Dextrorphan in a more convenient, oral formulation, potentially mitigating some of the adverse effects associated with Ketamine. [7][8] Future Directions:
-
Head-to-Head Clinical Trials: Rigorous, controlled studies directly comparing the psychoactive, dissociative, and therapeutic effects of equimolar concentrations of Dextrorphan (via inhibited DXM) and Ketamine are needed.
-
Receptor Deconvolution: Further research is required to isolate the specific contributions of sigma-1 agonism versus NMDA antagonism to the behavioral and therapeutic effects of Dextrorphan.
-
Pharmacogenomics: Investigating how CYP2D6 metabolizer status (poor, intermediate, extensive, or ultrarapid) quantitatively impacts the dissociative and therapeutic threshold of Dextromethorphan is crucial for personalized medicine approaches.
By understanding these nuanced differences, researchers and drug developers can better strategize the investigation and potential clinical application of these powerful neuroactive compounds.
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Abdallah, C. G., De Feyter, H. M., & Mason, G. F. (2024). Beyond NMDA Receptors: A Narrative Review of Ketamine's Rapid and Multifaceted Mechanisms in Depression Treatment. MDPI. [Link]
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Saari, T. I. (2016). Pharmacokinetics and Pharmacodynamics of Ketamine. HELDA - Helsinki.fi. [Link]
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Kubota, T., et al. (2013). Pharmacokinetics of Ketamine and Norketamine After Oral Administration of a Liquid Formulation of Ketamine. Journal of Current Surgery. [Link]
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Nickson, C. (2024). Ketamine. LITFL. [Link]
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Dextrorphan – Knowledge and References. Taylor & Francis. (Source not further specified). [Link]
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Bedse, G., et al. (2020). Effects of Ketamine on Rodent Fear Memory. MDPI. [Link]
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De Luca, M. A., & Bimpis, A. (2011). Neurobehavioral Pharmacology of Ketamine: Implications for Drug Abuse, Addiction, and Psychiatric Disorders. ILAR Journal, 52(4), 376-384. [Link]
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Zhang, G. F., et al. (2022). Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant. Frontiers in Pharmacology, 13, 927594. [Link]
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Dextrorphan D-tartrate vs Dextrorphan HCl salt form comparison
Executive Summary
In the development of morphinan-based therapeutics, the choice between Dextrorphan D-Tartrate and Dextrorphan Hydrochloride (HCl) is rarely a choice between two equivalent clinical options. Instead, it represents a decision between a manufacturing intermediate and a final dosage form .[1]
-
Dextrorphan D-Tartrate is the industry standard for chiral resolution .[1] It is the salt form utilized to separate the active dextrorotatory isomer from the racemic mixture during synthesis. It is generally less suitable for final formulation due to potential hygroscopicity and lower stoichiometric efficiency per unit weight.[1]
-
Dextrorphan HCl is the preferred clinical candidate . It offers superior aqueous solubility, a well-characterized safety profile, and a higher fraction of active pharmaceutical ingredient (API) per milligram of salt compared to the tartrate.
This guide analyzes the physicochemical divergences, manufacturing roles, and biological implications of these two forms.
Part 1: Physicochemical Profiling
The salt form dictates the solid-state properties of the API. For Dextrorphan (DXO), a morphinan derivative acting as an NMDA receptor antagonist, the counterion significantly influences stability and solubility.
Comparative Data Matrix
| Feature | Dextrorphan D-Tartrate | Dextrorphan HCl |
| Primary Utility | Chiral Resolution (Manufacturing) | Drug Delivery (Formulation) |
| Counterion MW | 150.09 g/mol (Tartaric Acid) | 36.46 g/mol (HCl) |
| Active Moiety Fraction | Lower (~63% active base) | Higher (~88% active base) |
| Aqueous Solubility | Moderate (pH dependent) | High (Strong acid salt) |
| Hygroscopicity | High Risk (Tendency to form hydrates) | Moderate (Manageable) |
| Crystal Habit | Often needles/prisms (Solvent dependent) | Cubic/Blocky (Generally better flow) |
| pH in Solution | Weakly Acidic (3.0 – 4.[1]0) | Acidic (1.5 – 2.[1]5) |
Solubility & Stability Mechanics[1]
The Hydrochloride Advantage:
The HCl salt is formed by reacting the weak base Dextrorphan (
The Tartrate Niche: Tartaric acid is a chiral molecule.[2] When reacted with racemic morphinans, it forms diastereomeric salts.[1] The D-Tartrate salt of Dextrorphan precipitates preferentially over the L-isomer salt, allowing for optical purification. However, as a formulation salt, tartrates often exhibit complex polymorphism and can form hydrates that alter dissolution rates during storage.[1]
Part 2: Manufacturing & Resolution Workflow
The existence of Dextrorphan Tartrate is usually a consequence of the Pasteur method of optical resolution. Understanding this workflow explains why you might encounter the tartrate form in early-stage development samples.[1]
Chiral Resolution Pathway (Visualized)
The following diagram illustrates why D-Tartrate is introduced and how it is eventually converted to HCl for the final product.
Figure 1: The industrial workflow converting racemic precursors to Dextrorphan HCl, highlighting the transient but critical role of the Tartrate salt.[1]
Part 3: Biological Performance & Pharmacokinetics[1][3][4]
While the salt form affects entry into the body (dissolution), the biological activity is driven by the free base.
Bioavailability Implications[5]
-
Dissolution Rate: Dextrorphan HCl generally exhibits a faster intrinsic dissolution rate (IDR) in gastric fluid (pH 1.[1]2) compared to the tartrate, leading to a faster
(time to peak plasma concentration). -
Active Load: To deliver 30 mg of active Dextrorphan:
Metabolic Context
Dextrorphan is often studied as the metabolite of Dextromethorphan (DXM).[3] It is crucial to note that polymorphic CYP2D6 metabolism affects the formation of Dextrorphan in vivo, regardless of the salt form administered.
Figure 2: Biological pathway.[1] When administering Dextrorphan directly (as HCl), you bypass the CYP2D6 variability associated with Dextromethorphan.
Part 4: Experimental Protocols (Validation)
To confirm the suitability of the HCl salt over the Tartrate for a specific formulation, the following self-validating protocols should be executed.
Protocol 4.1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: Quantify the solubility advantage of HCl vs. Tartrate at physiological pH.
-
Preparation: Prepare buffer solutions at pH 1.2 (Gastric), 4.5, and 6.8 (Intestinal).
-
Saturation: Add excess Dextrorphan salt (Tartrate in Set A, HCl in Set B) to 10 mL of each buffer in glass vials.
-
Equilibration: Agitate at 37°C for 24 hours.
-
Filtration: Filter supernatant using a 0.45 µm PVDF filter (pre-saturated to prevent API loss).
-
Quantification: Analyze filtrate via HPLC-UV (280 nm).
-
Validation Check: The pH of the solution after saturation must be recorded. If the HCl salt drops the pH significantly below the buffer capacity, the solubility data refers to the buffered pH, not the initial pH.
Protocol 4.2: Dynamic Vapor Sorption (DVS)
Objective: Assess hygroscopicity risks (Crucial for Tartrate salts).
-
Setup: Load 10-20 mg of sample into the DVS microbalance.
-
Drying: Equilibrate at 0% Relative Humidity (RH) until mass change (
) is <0.002% per minute. -
Ramping: Increase RH in 10% steps from 0% to 90%.
-
Hysteresis Check: Ramp back down to 0% RH.
-
Interpretation:
Conclusion & Recommendation
Verdict:
-
Use Dextrorphan D-Tartrate only if you are performing the chemical synthesis and need to resolve the enantiomers from a racemic mixture. It is a tool, not a target.
-
Use Dextrorphan HCl for pharmacological studies, clinical trials, and final drug product formulation.[1] It provides the requisite solubility, stability, and high active content required for robust drug delivery.
References
-
Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. PubMed. (2020).[4][5] Link
-
Dextromethorphan - Racemate Separation. Wikipedia.[1] (Accessed 2026).[1][6] Link[7]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. USPTO/Literature. (2019).[1] Link
-
Preparation and Evaluation of Pharmaceutical Cocrystals for Solubility Enhancement of Dextromethorphan HBr. Impact Factor. (2021). Link
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A Comparative Guide to the Bioavailability of Dextrorphan: D-Tartrate Salt vs. Free Base
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selection of an appropriate form of an active pharmaceutical ingredient (API)—typically a salt or the free base—is a critical decision in drug development that profoundly impacts its clinical performance. This guide provides an in-depth comparison of the potential bioavailability of Dextrorphan D-tartrate versus its free base form. Dextrorphan, the primary active metabolite of the widely used antitussive Dextromethorphan, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist with significant therapeutic potential.[1][2] While the free base form of a drug offers the highest potency by weight, its utility can be compromised by poor aqueous solubility. Conversely, salt forms are often employed to enhance solubility and dissolution rate, which are critical determinants of oral absorption.[3][4] This document synthesizes fundamental physicochemical principles with established pharmacokinetic (PK) study methodologies to provide a comprehensive framework for researchers. We will explore the theoretical advantages and disadvantages of each form, present a detailed protocol for a comparative in vivo bioavailability study in a preclinical model, and discuss the interpretation of potential outcomes.
Introduction: The Strategic Importance of Form Selection
Dextrorphan is the principal active metabolite of Dextromethorphan, responsible for much of its NMDA receptor antagonism.[2][5] Its therapeutic applications are being explored beyond its antitussive origins, including for neuropathic pain and neuroprotection.[2][5] The journey from a promising molecule to an effective drug product hinges on optimizing its pharmacokinetic profile. A key aspect of this optimization is the selection of the solid-state form of the API.
The two primary forms considered are the free base and a salt.
-
Dextrorphan Free Base: This is the un-ionized form of the molecule. It provides the highest concentration of the active moiety on a mass basis but often suffers from low aqueous solubility, which can be a rate-limiting step for absorption in the gastrointestinal (GI) tract.[6]
-
Dextrorphan D-Tartrate: This is an ionic salt created by reacting the basic Dextrorphan molecule with D-tartaric acid. The primary rationale for creating a salt is to improve the drug's physicochemical properties, most notably its solubility and dissolution rate.[3][4][7] An ideal salt form will readily dissolve in the GI fluid, allowing the API to be absorbed into systemic circulation.
The choice between these forms is not merely a matter of chemistry; it is a strategic decision that influences manufacturing, formulation, stability, and, most critically, the rate and extent to which the drug becomes available at its site of action—its bioavailability.[8][9]
Physicochemical Properties: The Foundation of Bioavailability
-
Dextromethorphan (Parent Compound) Properties: The free base form of Dextromethorphan is described as being insoluble in water.[10] In contrast, its hydrobromide salt is water-soluble (1.5 g/100 mL).[10][11] This stark difference highlights the profound impact of salt formation on solubility. It is highly probable that Dextrorphan exhibits similar characteristics.
The following table outlines the expected properties and their direct implications for oral absorption.
| Property | Dextrorphan Free Base (Expected) | Dextrorphan D-Tartrate (Expected) | Implication for Bioavailability |
| Aqueous Solubility | Very Low | High | Higher solubility of the tartrate salt is expected to lead to a faster and more complete dissolution in GI fluids, a prerequisite for absorption.[3] |
| Dissolution Rate | Slow | Fast | A faster dissolution rate for the tartrate salt would likely result in a quicker onset of absorption and potentially a higher peak plasma concentration (Cmax). |
| pKa | Basic (as an amine) | Acidic (due to tartaric acid) | The pKa difference between the drug and the counter-ion is crucial for stable salt formation.[7] In the stomach's acidic pH, both forms would be protonated and solubilized. However, in the higher pH of the small intestine (the primary site of absorption), the salt form's higher intrinsic solubility provides a significant advantage. |
| Physical Stability | Generally High | Can be prone to disproportionation (conversion back to free base) or hygroscopicity. | Physical instability of the salt could negate its solubility advantages if it converts to the less soluble free base prior to dissolution.[6] |
The core hypothesis is that the D-tartrate salt's enhanced aqueous solubility will lead to superior oral bioavailability compared to the dissolution-rate-limited free base.
The GI Tract Journey: A Mechanistic Comparison
To understand the potential differences in bioavailability, we can visualize the journey of each form after oral administration.
Caption: Fate of Salt vs. Free Base in the GI Tract.
As illustrated, the D-tartrate salt is expected to dissolve rapidly, creating a higher concentration of dissolved Dextrorphan at the intestinal membrane. This high concentration gradient is the driving force for passive diffusion and absorption into the bloodstream. The free base, dissolving more slowly, may not achieve a sufficient concentration for efficient absorption and risks precipitation as it moves to the more neutral pH of the intestine.[6]
Designing a Definitive In Vivo Comparative Study
To move from theory to evidence, a well-designed preclinical pharmacokinetic (PK) study is essential.[12] The following protocol is based on FDA guidelines for bioavailability studies and established methodologies for Dextrorphan analysis.[8][13][14]
Study Objective
To compare the rate and extent of absorption (bioavailability) of Dextrorphan following oral administration of Dextrorphan D-tartrate versus Dextrorphan free base in a rat model.
Experimental Design
-
Study Type: A randomized, two-period, two-sequence crossover design is recommended to minimize inter-animal variability.[8]
-
Animal Model: Male Sprague-Dawley rats (n=8-12 per group), surgically cannulated (jugular vein) to allow for serial blood sampling.
-
Housing: Animals should be housed in controlled conditions with a standard diet and water ad libitum. They must be fasted overnight (at least 10 hours) prior to dosing to reduce variability from food effects.[8]
-
Washout Period: A washout period of at least 7 days between the two treatment periods is necessary to ensure complete clearance of the drug from the previous dose.
Dosing Formulations
-
Test Article 1 (Salt): Dextrorphan D-tartrate, dissolved in sterile water to form a solution.
-
Test Article 2 (Free Base): Dextrorphan free base, suspended in a standard vehicle (e.g., 0.5% methylcellulose) due to its poor aqueous solubility.
-
Dose: A single oral gavage dose of 10 mg/kg (molar equivalent of Dextrorphan base). It is critical to adjust the weighed amount of the D-tartrate salt to account for the mass of the tartaric acid counter-ion, ensuring both groups receive the same molar dose of the active moiety.[15]
Blood Sampling and Processing
-
Schedule: Serial blood samples (~100-150 µL) should be collected from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), immediately placed on ice, and then centrifuged to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying Dextrorphan in plasma due to its high sensitivity and selectivity.[16][17][18][19]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction (SPE) to remove interferences.[16][17]
-
Chromatography: Separation is achieved on a C18 reversed-phase column.[16]
-
Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high specificity for detecting the parent-to-product ion transitions for Dextrorphan and an internal standard.[19]
-
Validation: The method must be fully validated for linearity, accuracy, precision, and limit of quantification (LOQ), which can readily achieve levels of 0.1-0.5 ng/mL.[16][20]
Experimental Workflow Diagram
Caption: Crossover Design for Comparative PK Study.
Data Analysis and Expected Outcomes
Pharmacokinetic parameters will be calculated for each animal using non-compartmental analysis. The key parameters for comparison are:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug.
-
Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.
-
AUC (Area Under the Curve): The total drug exposure over time, reflecting the extent of absorption.
The following table summarizes the expected outcomes and their interpretations.
| PK Parameter | Expected Outcome | Interpretation |
| Cmax | D-Tartrate > Free Base | The higher solubility and faster dissolution of the salt form lead to more rapid and efficient absorption. |
| Tmax | D-Tartrate < Free Base | The salt form is absorbed more quickly, reaching its peak concentration in a shorter amount of time. |
| AUC (0-t and 0-inf) | D-Tartrate > Free Base | The salt form results in a greater overall amount of drug entering the systemic circulation, indicating higher bioavailability. |
Statistical analysis (e.g., using a 90% confidence interval for the ratio of geometric means for AUC and Cmax) will be performed to determine if the differences are statistically significant, in line with regulatory guidance.[8]
Conclusion and Recommendations
Based on fundamental physicochemical principles, the D-tartrate salt of Dextrorphan is strongly predicted to exhibit superior bioavailability compared to its free base form when administered orally. This advantage stems directly from the anticipated improvements in aqueous solubility and dissolution rate, which are often the primary barriers to absorption for poorly soluble basic compounds.
While the free base holds the advantage of higher API content by weight, this is clinically irrelevant if the drug cannot be efficiently absorbed. The proposed in vivo study provides a robust framework for definitively quantifying this difference. The results of such a study are critical for guiding formulation development. A finding of significantly higher bioavailability for the D-tartrate salt would strongly support its selection for progression into further development, ensuring that the therapeutic potential of Dextrorphan can be fully realized through a consistent and effective oral dosage form.
References
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FDA. (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]
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Generics and Biosimilars Initiative. (2022). FDA releases new guidance on bioavailability studies. GaBI Journal. [Link]
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FDA. (2014). Draft Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs—General Considerations. U.S. Food and Drug Administration. [Link]
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Credevo. (2025). BA/BE Study Requirements For FDA Approval. Credevo Articles. [Link]
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FDA. (2024). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. U.S. Food and Drug Administration. [Link]
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Mishra, P. et al. (2023). Low-volume plasma sampling for determination of dextromethorphan and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study. PubMed. [Link]
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Eichhold, T. H. et al. (1997). Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [Link]
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Li, W. et al. (2014). Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic. Ingenta Connect. [Link]
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PharmaCompass. Dextromorphan Drug Information. PharmaCompass. [Link]
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Al-Tannak, N. et al. (2018). Development and validation of high sensitive uhplc-esi-ms assay for simultaneous determination of dextromethorphan, dextrorphan, and midazolam in human plasma. African Journal of Pharmacy and Pharmacology. [Link]
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Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. [Link]
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Serajuddin, A. T. M. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Clinical Pharmacokinetics. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
